![molecular formula C16H18N2O4S2 B2693280 N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide CAS No. 954635-15-5](/img/structure/B2693280.png)
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
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Description
The compound “N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide” is a sulfonamide derivative. Sulfonamides are an organosulfur group with the structure R−S(=O)2−NR2, consisting of a sulfonyl group (O=S=O) connected to an amine group (−NH2) .
Molecular Structure Analysis
The molecular structure of sulfonamides consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The specific 3D structure of “N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide” could not be found.Chemical Reactions Analysis
Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon .Scientific Research Applications
Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)
Research has identified derivatives of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide as potent inhibitors of PNMT, an enzyme involved in the biosynthesis of epinephrine from norepinephrine. These compounds have shown remarkable potency and selectivity, suggesting their potential utility in exploring the enzyme's role in various physiological and pathological processes. The selectivity and potency of these inhibitors highlight their value in scientific studies focused on the metabolic pathways involving catecholamines (G. L. Grunewald, F. A. Romero, & K. R. Criscione, 2005; G. L. Grunewald, Mitchell R Seim, Rachel C Regier, et al., 2006).
Potential Blood-Brain Barrier Penetration
Some derivatives of this chemical structure have been investigated for their ability to penetrate the blood-brain barrier (BBB), a critical factor in the development of central nervous system-targeted therapies. The addition of nonpolar substituents to the sulfonamide nitrogen has led to compounds with increased lipophilicity, enhancing their potential to cross the BBB and affect central PNMT activity, thus offering insights into the development of therapeutics for neurological conditions (F. A. Romero, Steven M Vodonick, K. R. Criscione, et al., 2004).
Role in Molecular Modeling and Enzyme Interaction
Molecular modeling and structural analysis of these compounds, in relation to their interaction with the enzyme PNMT, have provided valuable information about the enzyme's active site and the molecular basis of inhibitor selectivity and potency. Such studies are crucial for designing more efficient drugs with targeted actions, contributing to the broader field of drug discovery and development (G. L. Grunewald, Mitchell R Seim, Rachel C Regier, et al., 2006).
properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-23(19,20)17-15-8-7-13-9-10-18(12-14(13)11-15)24(21,22)16-5-3-2-4-6-16/h2-8,11,17H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZIBYVGLCIFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide |
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